molecular formula C15H21NO3Si B1373111 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde CAS No. 1171920-38-9

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B1373111
CAS No.: 1171920-38-9
M. Wt: 291.42 g/mol
InChI Key: JJPOLIUDVHQDPX-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde” is a complex organic molecule. It contains a furo[3,2-b]pyridine core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a carbaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) at the 6-position, and a tert-butyldimethylsilyloxy group at the 2-position .


Synthesis Analysis

The synthesis of such compounds often involves the use of silyl ethers like tert-butyldimethylsilyl ethers. These ethers are known to act as protective groups for alcohols during organic synthesis . The synthesis could involve the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)Si(C)OCc1cc2ncc(Cl)cc2o1 . This string represents a linear form of the molecule, where each atom is represented by its symbol and bonds are represented by characters .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the molecule can participate in various chemical reactions. For instance, it can act as a leaving group in the presence of fluoride ions, resulting in the formation of a new carbon-fluorine bond . It can also be removed under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that this compound might be a solid at room temperature . It’s likely soluble in common organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

A key aspect of the scientific research involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde is its role in the synthesis of various chemical compounds. Research has demonstrated its utility in generating aryl and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones, where its conformations have been investigated using NMR methods. This has led to insights into the existence of rotamers due to nitrogen–carbonyl bond rotation, and the discovery of E/Z isomerization relative to the CN double bond (Syakaev et al., 2006).

Chemical Reactions and Mechanisms

The chemical has been used to study the reactions of various related compounds, such as the Knoevenagel condensations of similar aldehydes with compounds containing an active methyl or methylene group. These studies contribute to a better understanding of the chemical's reactivity and potential applications in organic synthesis (Gajdoš et al., 2006).

Synthesis of Complex Molecules

Another key application is in the synthesis of complex molecules such as furo[3,2-b]pyridines and their derivatives. Research has explored convenient methods for synthesizing these compounds from basic chemicals, thus highlighting its utility in the preparation of more complex molecular structures (Shiotani & Morita, 1986).

Application in Heterocyclic Chemistry

The chemical's utility extends to the field of heterocyclic chemistry, where it is used in the preparation and reaction studies of various heterocyclic compounds. This application is crucial for the development of new drugs and materials, as many biologically active compounds are heterocyclic in nature (Morita & Shiotani, 1986).

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPOLIUDVHQDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674084
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-38-9
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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